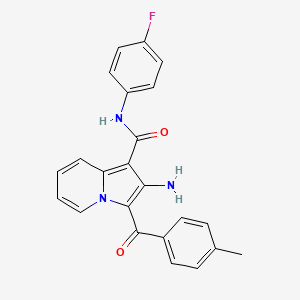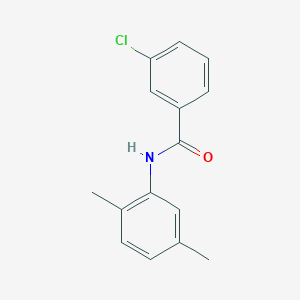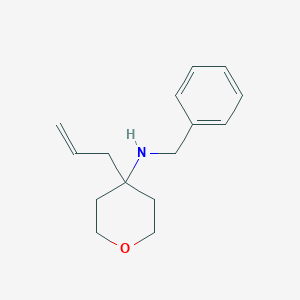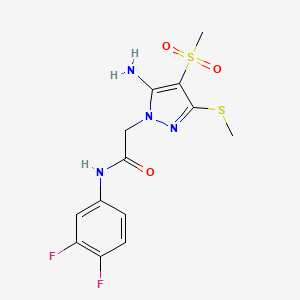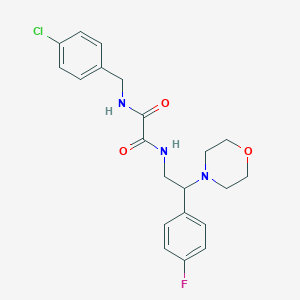
N1-(4-chlorobenzyl)-N2-(2-(4-fluorophenyl)-2-morpholinoethyl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a derivative of oxalamide with various substitutions. Oxalamides are a class of organic compounds containing a functional group with the structure R-CO-NH-CO-R’, where R and R’ can be a variety of atoms or groups of atoms .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the specific arrangement of its atoms and the bonds between them. It would likely have regions of polarity due to the presence of the oxalamide group and the halogenated aromatic rings .Chemical Reactions Analysis
The chemical reactions that this compound might undergo would depend on the specific conditions and reagents present. It might undergo reactions typical of oxalamides, such as hydrolysis. The halogenated aromatic rings might also undergo electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. It would likely be a solid at room temperature, and its solubility would depend on the nature of the solvent. The presence of the polar oxalamide group and the halogenated aromatic rings might make it more soluble in polar solvents .Applications De Recherche Scientifique
Antiviral Research
Indole derivatives, which share structural similarities with the compound , have been reported to exhibit potent antiviral activities . These compounds have been synthesized and tested against a range of RNA and DNA viruses, showing significant inhibitory effects . The compound’s potential for modification and its ability to bind with high affinity to multiple receptors make it a valuable candidate for developing new antiviral agents.
Anti-inflammatory Applications
The compound has shown promise in anti-inflammatory studies. Derivatives with similar structures have been evaluated for COX inhibitory activity, demonstrating selective binding with the COX-2 receptor and significant in vivo anti-inflammatory effects . This suggests that the compound could be used in the development of new anti-inflammatory drugs.
Anticancer Potential
Compounds with indole scaffolds, like our compound of interest, have been found to possess anticancer properties . Their ability to bind to various receptors and interfere with cancer cell proliferation makes them interesting candidates for cancer research and drug development .
Antimicrobial Activity
The structural features of the compound suggest that it may have antimicrobial properties . Indole derivatives are known to exhibit a broad spectrum of antimicrobial activities, which could be harnessed in the fight against resistant bacterial strains .
Antidiabetic Research
Indole derivatives have also been explored for their antidiabetic effects . The compound could be studied further to understand its potential in regulating blood sugar levels and treating diabetes .
Antimalarial Applications
The biological activity of indole derivatives extends to antimalarial effects . The compound could be used as a starting point for the synthesis of new antimalarial drugs, contributing to the global effort to combat malaria .
Propriétés
IUPAC Name |
N-[(4-chlorophenyl)methyl]-N'-[2-(4-fluorophenyl)-2-morpholin-4-ylethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23ClFN3O3/c22-17-5-1-15(2-6-17)13-24-20(27)21(28)25-14-19(26-9-11-29-12-10-26)16-3-7-18(23)8-4-16/h1-8,19H,9-14H2,(H,24,27)(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANJMZYURYBBSSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(CNC(=O)C(=O)NCC2=CC=C(C=C2)Cl)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23ClFN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(4-chlorobenzyl)-N2-(2-(4-fluorophenyl)-2-morpholinoethyl)oxalamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-tert-butyl-N-[4-(2,6-dimethylmorpholine-4-carbonyl)phenyl]benzenesulfonamide](/img/structure/B2569430.png)
![2-amino-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide](/img/structure/B2569431.png)


![1-[1,1'-Biphenyl]-4-yl-3-(4-phenoxyanilino)-1-propanone](/img/structure/B2569435.png)
![N-[2-(morpholin-4-yl)phenyl]thiophene-3-carboxamide](/img/structure/B2569437.png)
